H-Val-Phe-OH is synthesized primarily through chemical methods rather than being isolated from natural sources. It falls under the classification of peptides, specifically dipeptides, which are formed by the condensation of two amino acids. This compound is used extensively in research and development within the pharmaceutical industry due to its structural properties and biological activity.
The synthesis of H-Val-Phe-OH can be achieved through various methods, with solid-phase peptide synthesis (SPPS) being one of the most common techniques. SPPS allows for the efficient assembly of peptide chains on a solid support, enabling automation and scalability .
The molecular structure of H-Val-Phe-OH consists of a valine residue linked to a phenylalanine residue via a peptide bond. The structural configuration can be depicted as follows:
The structural formula can be represented as:
H-Val-Phe-OH can participate in various chemical reactions typical for peptides:
These reactions are crucial for developing peptide-based drugs and understanding their biological mechanisms.
The mechanism of action for H-Val-Phe-OH primarily involves its role in biological systems as a substrate or signaling molecule. Dipeptides like H-Val-Phe-OH may influence various biochemical pathways:
Data suggests that modifications to the structure of dipeptides can significantly alter their bioactivity and pharmacokinetics .
Relevant analyses include spectroscopic techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR), which confirm structural integrity during synthesis .
H-Val-Phe-OH finds applications in several scientific domains:
The versatility of H-Val-Phe-OH makes it an important compound in both academic research and industrial applications, particularly in drug discovery and development initiatives .
The systematic study of bioactive dipeptides emerged from early investigations into protein hydrolysates and fermented foods. Val-Phe (H-Val-Phe-OH), identified as a constituent of proteolytic digests, gained prominence alongside the discovery of endogenous dipeptides regulating physiological processes. Historically, traditional protein-rich products like dry-cured meats served as empirical sources of dipeptides, with Val-Phe detected in low-salt Spanish dry-cured ham at concentrations of ~2.11 μg/g (Table 1) [3]. This discovery paralleled advances in analytical techniques such as hydrophilic interaction liquid chromatography (HILIC) coupled with triple quadrupole mass spectrometry (QQQ), enabling precise quantitation of dipeptides in complex matrices [3]. The development of solid-phase peptide synthesis (SPPS) in the late 20th century further facilitated targeted production of Val-Phe, circumventing limitations of natural extraction [8].
Table 1: Concentration of Select Bioactive Dipeptides in Dry-Cured Ham [3]
Dipeptide | Sequence | Concentration (μg/g) |
---|---|---|
Val-Gly | VG | 2.11 |
Glu-Glu | EE | 8.42 |
Asp-Gly | DG | 8.28 |
Val-Phe | VF | ~2.11* |
*Extrapolated from analogous quantification methods for VG due to shared properties
Val-Phe modulates multiple signaling pathways through structural and physicochemical properties:
Val-Phe’s relevance in neurodegeneration stems from two key mechanisms:
Table 2: Neuroprotective Mechanisms of Bioactive Peptides in Oxidative Stress Models [9]
Mechanism | Target Pathway | Observed Effect |
---|---|---|
ROS Reduction | Nrf2-HO-1 | ↓46.1% H₂O₂-induced ROS |
Apoptosis Regulation | Bax/Bcl-2 ratio | ↓Pro-apoptotic factors; ↑Bcl-2 |
Neurotrophic Modulation | BDNF synthesis | ↑Neurite outgrowth & synaptic plasticity |
Tau Pathology Suppression | p-tau accumulation | ↓Hyperphosphorylated tau aggregates |
Table 3: Val-Phe's Putative Targets in Neurodegenerative Pathways
Target | Mechanism | Therapeutic Implication |
---|---|---|
Aβ42 oligomerization | Competitive inhibition of KLVFF domain | Alzheimer's disease prevention |
MAPK signaling | Suppression of p-ERK/p-JNK/p-p38 | Neuroinflammation reduction |
Calcium homeostasis | Modulation of Ca²⁺ influx channels | Excitotoxicity protection |
BDNF expression | Activation of TrkB receptors | Synaptic resilience enhancement |
Compound Names in Article:Val-Phe, H-Val-Phe-OH, VF
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7